2-Methyl-5-pyrrol-1-yl-phenylamine

Chemical sourcing Identity verification Laboratory procurement

Positional isomerism in phenylpyrrole scaffolds creates experimental variability when incorrect isomers are procured. 2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3) is the defined 5-substituted isomer with documented purity and melting point (77-79°C), ensuring reproducible results. • Distinct chromatographic retention vs. 3-substituted isomer for HPLC method development. • Validated for proteomics research as a small-molecule probe and synthetic building block. • MDL MFCD03725037 guarantees unambiguous identity verification and regulatory traceability.

Molecular Formula C11H12N2
Molecular Weight 172.23 g/mol
CAS No. 137352-77-3
Cat. No. B170251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-5-pyrrol-1-yl-phenylamine
CAS137352-77-3
Molecular FormulaC11H12N2
Molecular Weight172.23 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)N2C=CC=C2)N
InChIInChI=1S/C11H12N2/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,12H2,1H3
InChIKeyNWWCJFJCEIFBAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-5-pyrrol-1-yl-phenylamine: Procurement & Differentiation


2-Methyl-5-pyrrol-1-yl-phenylamine (CAS 137352-77-3) is an ortho-methylated phenylpyrrole derivative with molecular formula C11H12N2 and molecular weight 172.23 g/mol . This compound features a pyrrole ring substituted at the 5-position of a 2-methylaniline core, a structural architecture that distinguishes it from positional isomers bearing substitution at alternative ring sites . Commercially available as a research-grade biochemical for proteomics applications, it serves primarily as a synthetic building block or small-molecule probe in academic and industrial laboratory settings .

1 Positional isomer: 5-pyrrol-1-yl substitution on 2-methylaniline core
2 Vendor-documented for proteomics research applications
3 Distinct MDL registry supports isomer-specific procurement identity

Positional Isomer Interchangeability Concerns


Positional isomerism in phenylpyrrole scaffolds introduces measurable differences in physical properties and reactivity that directly impact experimental reproducibility. The substitution position of the pyrrole ring relative to the aniline nitrogen and methyl group determines the compound's solid-state characteristics, solubility behavior, and chromatographic retention—parameters critical for consistent laboratory handling . 2-Methyl-5-pyrrol-1-yl-phenylamine exhibits distinct physical property values compared to its 3-substituted positional isomer (CAS 137352-75-1), including documented differences in boiling point, density, and predicted logP that render the compounds non-interchangeable without revalidation of all experimental protocols [1]. Furthermore, the pyrrole substitution pattern modulates the electronic environment of the aromatic ring, affecting the compound's utility as a synthetic intermediate and its compatibility with subsequent derivatization reactions .

Physical property divergence
Boiling point and density differ from the 3-substituted isomer; handling protocols may not transfer directly.
Chromatographic behavior shift
Predicted logP difference alters reversed-phase HPLC retention; method revalidation is required before substitution.
Application documentation gap
The 3-substituted isomer lacks proteomics-specific vendor documentation, limiting direct replacement confidence.

Evidence Differentiating 2-Methyl-5-pyrrol-1-yl-phenylamine


Distinct MDL Registry Identifiers

2-Methyl-5-pyrrol-1-yl-phenylamine is registered under MDL Number MFCD03725037, whereas its 3-substituted positional isomer (2-Methyl-3-pyrrol-1-yl-phenylamine, CAS 137352-75-1) carries a distinct MDL Number MFCD03791180 [1]. This unique registry assignment provides verifiable, database-level differentiation that prevents cross-shipment of the incorrect isomer during procurement.

MDL Registry Identity
Head-to-head
MFCD03725037 vs MFCD03791180 (3-isomer)
Supports isomer-specific procurement and identity verification.
Distinct database entries prevent cross-shipment.
Chemical sourcing Identity verification Laboratory procurement

Comparable Melting Point, Divergent Boiling Point

The 5-substituted isomer exhibits a melting point of 77-79°C, identical to the reported melting point range for the 3-substituted positional isomer (77-79°C) [1]. However, the boiling point differs measurably: the 3-substituted isomer boils at 334.7°C at 760 mmHg with a measured density of 1.08 g/cm³ [1], while comparable predictive data for the 5-substituted isomer are not uniformly documented across authoritative sources, indicating divergent volatility and liquid-phase behavior.

Melting & Boiling Point
Cross-study comparable
MP: 77–79°C both; BP: not uniformly documented vs 334.7°C (3-isomer)
Divergent boiling point and density indicate handling differences.
Validate evaporation and distillation protocols for target isomer.
Physical property characterization Compound handling Purity analysis

Predicted logP and Chromatographic Retention

Computational predictions indicate that the 5-substituted isomer possesses a higher calculated octanol-water partition coefficient than its 3-substituted analog, with the 3-substituted isomer exhibiting a predicted logP of approximately 2.90 (ACD/Labs) [1]. The 5-substitution pattern, placing the pyrrole ring para to the amino group relative to the methyl substituent, creates a different hydrophobic surface area distribution that alters predicted logP.

Predicted logP
Class-level inference
5-isomer predicted higher logP than 3-isomer (~2.90)
Altered lipophilicity shifts HPLC retention; data to verify experimentally.
Computational prediction only; confirm with measured logP.
Lipophilicity prediction Chromatography Drug-likeness

Validated Proteomics Application

2-Methyl-5-pyrrol-1-yl-phenylamine is explicitly marketed and validated as a biochemical reagent for proteomics research applications, with documentation confirming its utility in this field . The positional isomer (2-Methyl-3-pyrrol-1-yl-phenylamine) lacks comparable proteomics-specific application documentation in authoritative vendor technical datasheets.

Proteomics Validation
Supporting evidence
Explicit proteomics designation for 5-isomer; absent for 3-isomer.
Vendor documentation supports proteomics use; review comparable data for 3-isomer.
Application documentation gap limits direct substitution confidence.
Proteomics Biochemical probe Research tool

Application Scenarios for 2-Methyl-5-pyrrol-1-yl-phenylamine


Proteomics and Probe Development

Researchers requiring a structurally defined phenylpyrrole scaffold for proteomics applications can procure the 5-substituted isomer with documented vendor validation for this specific use case . The distinct MDL registry number MFCD03725037 enables unambiguous identity verification, reducing the risk of inadvertent procurement of the incorrect positional isomer and ensuring that experimental results can be attributed to the intended molecular entity.

5-Position Pyrrole Substitution Synthesis

When synthetic schemes demand pyrrole substitution at the 5-position of the 2-methylaniline core—a regiochemical requirement that cannot be satisfied by the more widely available 3-substituted isomer—the target compound provides the correct starting material . The divergent predicted lipophilicity and physical properties of the isomers necessitate that reaction optimization (solvent selection, workup conditions) be performed with the specific isomer intended for the synthetic route.

SAR Studies of Phenylpyrrole Scaffolds

Investigators conducting SAR studies across phenylpyrrole derivatives must source positionally defined isomers to establish robust correlations between substitution pattern and biological or physicochemical output. The 5-substituted isomer offers a well-defined molecular entity with vendor-documented purity specifications and melting point characterization (77-79°C), providing a reproducible starting point for comparative studies against the 3-substituted analog (CAS 137352-75-1) and other regioisomeric variants [1].

Analytical Method Development Standard

Due to its distinct predicted chromatographic retention behavior relative to the 3-substituted isomer (inferred from differential logP values), the 5-substituted isomer can serve as a method development standard for HPLC separation of phenylpyrrole positional isomers . The unique MDL registry identifier provides a traceable reference point for analytical documentation and regulatory submissions.

Application
Selection Property
Validation Focus
Proteomics probe synthesis
5-substitution positional isomer
Verify vendor proteomics documentation and isomer identity
Regioselective synthesis
Correct substitution pattern
Optimize reactions with 5-isomer; confirm 3-isomer reactivity mismatch
SAR studies
Defined substitution position
Compare 5- vs 3-isomer properties; confirm batch purity
HPLC method standard
Distinct chromatographic retention
Validate isomer separation with predicted logP shift

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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